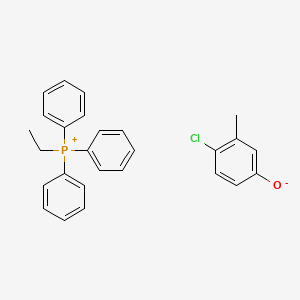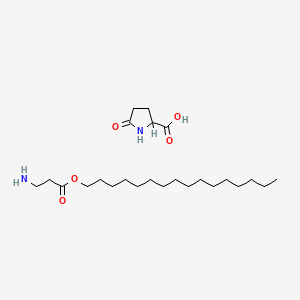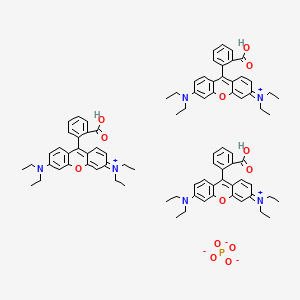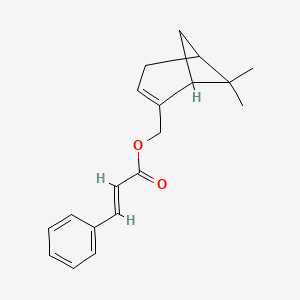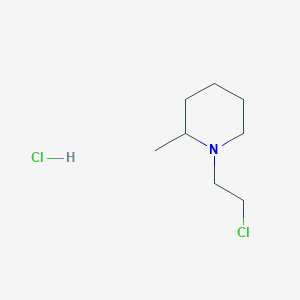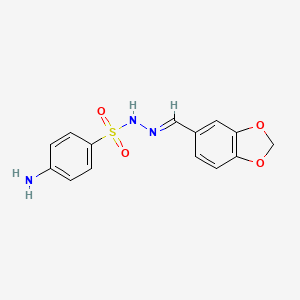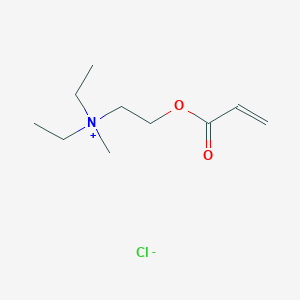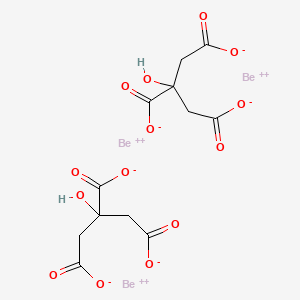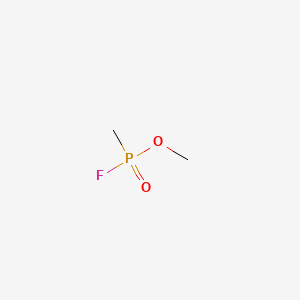
Methyl methylphosphonofluoridate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl methylphosphonofluoridate is a chemical compound with the formula C₂H₆FO₂P. It is also known as phosphonofluoridic acid, methyl-, methyl ester. This compound is of significant interest due to its applications in various fields, including chemistry and toxicology.
Métodos De Preparación
Methyl methylphosphonofluoridate can be synthesized through several methods. One common synthetic route involves the reaction of methylphosphonic dichloride with methanol in the presence of a base. The reaction conditions typically require a controlled temperature and an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Análisis De Reacciones Químicas
Methyl methylphosphonofluoridate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, it hydrolyzes to form methylphosphonic acid and hydrogen fluoride.
Oxidation: It can be oxidized to form methylphosphonic acid derivatives.
Substitution: The fluorine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of different phosphonic acid esters.
Common reagents used in these reactions include water, oxidizing agents, and nucleophiles like hydroxide ions. The major products formed from these reactions are typically derivatives of methylphosphonic acid.
Aplicaciones Científicas De Investigación
Methyl methylphosphonofluoridate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other phosphonofluoridate compounds.
Biology: It is studied for its effects on biological systems, particularly its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications and its role as a chemical warfare agent.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of methyl methylphosphonofluoridate involves its interaction with biological molecules, particularly enzymes. It acts as an inhibitor of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. By inhibiting this enzyme, it disrupts normal nerve function, leading to the accumulation of acetylcholine and subsequent overstimulation of nerve cells.
Comparación Con Compuestos Similares
Methyl methylphosphonofluoridate is similar to other organophosphorus compounds, such as:
- Sarin (isopropyl methylphosphonofluoridate)
- Soman (pinacolyl methylphosphonofluoridate)
- Cyclohexyl sarin (cyclohexyl methylphosphonofluoridate)
These compounds share similar structures and mechanisms of action but differ in their chemical properties and toxicity. This compound is unique due to its specific molecular structure and the presence of a methyl group, which influences its reactivity and interactions with biological molecules.
Propiedades
Número CAS |
353-88-8 |
|---|---|
Fórmula molecular |
C2H6FO2P |
Peso molecular |
112.04 g/mol |
Nombre IUPAC |
[fluoro(methyl)phosphoryl]oxymethane |
InChI |
InChI=1S/C2H6FO2P/c1-5-6(2,3)4/h1-2H3 |
Clave InChI |
LEOIIUMNVNRPNW-UHFFFAOYSA-N |
SMILES canónico |
COP(=O)(C)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


